4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide
Overview
Description
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a pyrrolidinyl group attached to the ethyl chain, and a carboxamide functional group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that compounds with similar structures can undergo various chemical reactions such as suzuki–miyaura coupling . These reactions involve the transfer of groups between molecules, which can lead to changes in the structure and function of the targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling
Pharmacokinetics
The solubility and stability of similar compounds can be influenced by various factors, including the presence of other chemicals and environmental conditions .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
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Bromination of Pyrrole: : The starting material, pyrrole, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields of 4-bromopyrrole.
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Formation of the Carboxamide Group: : The 4-bromopyrrole is then reacted with ethyl chloroformate to introduce the carboxamide group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Introduction of the Pyrrolidinyl Group: : The final step involves the reaction of the intermediate product with pyrrolidine. This step is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol to obtain the desired compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom at the 4-position of the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a suitable base and solvent.
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Oxidation Reactions: : The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form pyrrole-2,5-dicarboxylic acid derivatives.
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Reduction Reactions: : The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, borane-tetrahydrofuran complex), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted pyrrole derivatives with various functional groups.
Oxidation Reactions: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction Reactions: Amine derivatives of the original compound.
Scientific Research Applications
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Biological Studies: Researchers use this compound to investigate its effects on various biological systems, including its potential as an antimicrobial, antiviral, or anticancer agent.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-benzamide: Similar structure with a benzene ring instead of a pyrrole ring.
4-bromo-2-methylpyridine: Contains a bromine atom at the 4-position and a methyl group at the 2-position of the pyridine ring.
2-bromo-4’-(1-pyrrolidinyl)acetophenone: Contains a bromine atom at the 2-position and a pyrrolidinyl group attached to the acetophenone moiety.
Uniqueness
4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the pyrrole ring, bromine atom, pyrrolidinyl group, and carboxamide functional group provides a distinct chemical profile that can be exploited for various scientific and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-9-7-10(14-8-9)11(16)13-3-6-15-4-1-2-5-15/h7-8,14H,1-6H2,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFRCHRNZDLZJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CN2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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